molecular formula C20H15N3O7 B4381020 N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide

Cat. No.: B4381020
M. Wt: 409.3 g/mol
InChI Key: XKZOPUJBBDDQLF-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of nitro groups and methoxyphenoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nitration of 3-(2-methoxyphenoxy)aniline to introduce nitro groups at specific positions on the aromatic ring. This is followed by the coupling of the nitrated intermediate with 3-nitrobenzoyl chloride under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide is unique due to its specific arrangement of nitro and methoxyphenoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-29-18-7-2-3-8-19(18)30-17-11-14(10-16(12-17)23(27)28)21-20(24)13-5-4-6-15(9-13)22(25)26/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZOPUJBBDDQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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